molecular formula C24H30ClNO6 B11146480 trans-4-[({2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11146480
M. Wt: 463.9 g/mol
InChI Key: RERZBPOOKQSLED-UHFFFAOYSA-N
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Description

4-({2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 4-({2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . The resulting product is then further reacted with other reagents to form the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and butyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H30ClNO6

Molecular Weight

463.9 g/mol

IUPAC Name

4-[[2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H30ClNO6/c1-3-4-5-17-10-22(27)32-20-12-21(19(25)11-18(17)20)31-14(2)23(28)26-13-15-6-8-16(9-7-15)24(29)30/h10-12,14-16H,3-9,13H2,1-2H3,(H,26,28)(H,29,30)

InChI Key

RERZBPOOKQSLED-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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